molecular formula C8H7ClFNO B3031486 N-(3-chloro-2-fluorophenyl)acetamide CAS No. 395-36-8

N-(3-chloro-2-fluorophenyl)acetamide

Cat. No.: B3031486
CAS No.: 395-36-8
M. Wt: 187.6 g/mol
InChI Key: CBJRXPIMTXGGAT-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-fluorophenyl)acetamide (CAS 395-36-8) is a halogenated acetamide derivative characterized by a phenyl ring substituted with chlorine at position 3 and fluorine at position 2, linked to an acetamide group. The presence of electron-withdrawing halogens (Cl and F) influences its electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJRXPIMTXGGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307300
Record name 3'-Chloro-2'-fluoroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-36-8
Record name NSC190668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'-Chloro-2'-fluoroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Equation

The acetylation proceeds via nucleophilic acyl substitution:
$$
\text{C₆H₄ClFNH₂} + (\text{CH₃CO})₂\text{O} \rightarrow \text{C₈H₇ClFNO} + \text{CH₃COOH}
$$
This reaction is exothermic ($$\Delta H \approx -58 \, \text{kJ/mol}$$) and achieves near-quantitative yields under optimized conditions.

Laboratory-Scale Synthesis Protocols

Standard Acetylation Procedure

Step 1: Reagent Preparation

  • 3-Chloro-2-fluoroaniline : 1.0 molar equivalent (e.g., 15.8 g, 0.1 mol)
  • Acetic anhydride : 1.2 molar equivalents (12.2 mL, 0.12 mol)
  • Solvent : Anhydrous dichloromethane (DCM) or toluene (100 mL)

Step 2: Reaction Execution

  • Dissolve the aniline in DCM under nitrogen atmosphere.
  • Add acetic anhydride dropwise at 0–5°C to minimize side reactions (e.g., diacetylation).
  • Warm to room temperature and stir for 4–6 hours.

Step 3: Workup

  • Quench excess anhydride with ice-cold water.
  • Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Yield : 85–92% (typical), Purity : >98% (HPLC).

Alternative Methods Using Acetyl Chloride

In protocols requiring faster kinetics, acetyl chloride (1.1 eq) with a base (e.g., pyridine) is employed:
$$
\text{C₆H₄ClFNH₂} + \text{CH₃COCl} \xrightarrow{\text{pyridine}} \text{C₈H₇ClFNO} + \text{HCl}
$$
Advantages : Reduced reaction time (1–2 hours), Disadvantages : HCl generation necessitates rigorous scrubbing.

Reaction Optimization Parameters

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield
Temperature 0–25°C Prevents resinification
Solvent Polarity Low (DCM, toluene) Enhances amine solubility
Stoichiometry 1:1.2 (aniline:anhydride) Minimizes diacetylation

Prolonged heating (>50°C) risks Hofmann degradation , while polar aprotic solvents (e.g., DMF) accelerate hydrolysis of acetic anhydride.

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) : 5 mol% increases acylation rate by 40% via intermediate stabilization.
  • Microwave Assistance : Reduces reaction time to 15–20 minutes at 80°C with comparable yields.

Purification and Characterization

Recrystallization

Preferred Solvent System : Ethanol/water (3:1 v/v)

  • Dissolve crude product in hot ethanol.
  • Gradually add water until cloudiness appears.
  • Cool to 4°C for crystal formation.

Typical Recovery : 78–85%

Chromatographic Purification

  • Column : Silica gel (60–120 mesh)
  • Eluent : Hexane/ethyl acetate (7:3)
  • Rf : 0.45 (TLC)

Spectroscopic Validation

Technique Key Data Points
¹H NMR (400 MHz, CDCl₃) δ 2.15 (s, 3H, COCH₃), 7.12–7.45 (m, 3H, Ar-H)
IR (KBr) 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend)
MS (EI) m/z 187.6 [M]⁺

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ tubular reactors with:

  • Residence Time : 8–10 minutes
  • Throughput : 50–100 kg/h
  • Key Advantage : 5–8% higher yield vs. batch processes.

Waste Management

  • Acetic Acid Recovery : Distillation (bp 118°C) for reuse.
  • DCM Recycling : 90% recovery via fractional condensation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Batch (Anhydride) 85–92 98 Moderate
Batch (Acetyl Chloride) 88–90 97 High
Continuous Flow 93–95 99 Industrial

The continuous flow method outperforms batch protocols in throughput and consistency, albeit with higher capital costs.

Challenges and Mitigation Strategies

Common Impurities

  • Diacetylated Byproduct : Controlled by stoichiometry and low temperatures.
  • Unreacted Aniline : Removed via acid-base extraction (pH 4–5).

Moisture Sensitivity

  • Use of molecular sieves (3Å) in the reaction mixture suppresses hydrolysis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(3-chloro-2-fluorophenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms on the phenyl ring.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetanilides, while oxidation and reduction can modify the functional groups on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-2-fluorophenyl)acetamide has been investigated for its potential pharmacological properties. Research indicates its effectiveness as an antimicrobial agent, with studies demonstrating significant inhibitory effects against various bacterial strains. The compound's structure allows it to interact with specific biological targets, enhancing its binding affinity due to the electron-withdrawing nature of the halogen substituents .

Case Study: Antimicrobial Activity

  • Objective: Evaluate the antibacterial efficacy of this compound.
  • Method: Minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria.
  • Results: The compound exhibited promising antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound in drug development.

Agrochemicals

In the agrochemical industry, this compound serves as an intermediate in the synthesis of new pesticides. Its unique chemical structure allows for modifications that can enhance the efficacy and selectivity of agrochemical products .

Table 1: Comparison of Agrochemical Applications

Compound NameApplication TypeUnique Features
This compoundPesticide IntermediateEnhances efficacy due to halogen substitutions
N-(4-chlorophenyl)acetamideHerbicideDifferent reactivity patterns
N-(3-bromo-2-fluorophenyl)acetamideInsecticideIncreased potency against specific pests

Industrial Applications

This compound is utilized in the production of dyes and pigments due to its stable chemical properties. Its role as a building block in synthesizing complex organic molecules makes it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-fluorophenyl)acetamide depends on its specific application. In pharmaceutical research, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved are still under investigation and may vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(3-Chloro-4-fluorophenyl)acetamide (CAS 96980-64-2):
    Substitution of fluorine at position 4 instead of 2 reduces steric hindrance and alters electronic distribution. This positional isomer may exhibit differences in hydrogen bonding and intermolecular interactions due to the para-fluorine placement .

  • N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (CAS 349126-27-8):
    The addition of a 4-methoxyphenyl group to the acetamide side chain increases molecular complexity and may enhance binding affinity to biological targets, such as enzymes or receptors .

Crystallographic and Structural Features

Compound Dihedral Angle (°) Hydrogen Bonding Reference
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 60.5 N–H···O intermolecular
2-Chloro-N-(4-fluorophenyl)acetamide N/A Intramolecular C–H···O; N–H···O
2-Chloro-N-(3-methylphenyl)acetamide N/A Dual N–H···O intermolecular
  • The dihedral angle between aromatic rings in N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (60.5°) indicates significant torsional strain, affecting packing efficiency and solubility .
  • Intramolecular interactions, such as C–H···O in 2-Chloro-N-(4-fluorophenyl)acetamide, stabilize conformations and influence reactivity .

Key Research Findings

  • Structural Insights : Halogen placement (Cl, F) and side-chain modifications (e.g., methoxy, naphthyl) dictate crystallographic packing and bioactivity .
  • Biological Relevance : Fluoro- and chloro-substituted acetamides are prominent in antimicrobial and anti-inflammatory agent development, though N-(3-chloro-2-fluorophenyl)acetamide’s specific applications require further study .
  • Metabolic Stability: Fluorine substitution may reduce susceptibility to oxidative metabolism compared to non-halogenated analogs, as seen in related compounds .

Biological Activity

N-(3-chloro-2-fluorophenyl)acetamide is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant studies, providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C₈H₇ClFNO
  • Molecular Weight : 187.6 g/mol
  • Melting Point : 122 °C
  • Structure : The compound features a chloro and a fluorine atom on the phenyl ring, which influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. While the exact pathways are still under investigation, preliminary studies suggest that the compound may act on penicillin-binding proteins, promoting bacterial cell lysis .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties, particularly against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity, with a Minimum Inhibitory Concentration (MIC) as low as 512 µg/mL against various strains of K. pneumoniae . The presence of the chloro atom is believed to enhance this antibacterial effect by stabilizing the compound at the target enzyme site.

Compound MIC (µg/mL) Effectiveness
This compound512Effective against K. pneumoniae
Comparison Compound1024Less effective

Case Studies

  • In vitro Study on Klebsiella pneumoniae :
    • A study aimed at assessing the antibacterial efficacy of this compound revealed that it significantly inhibited bacterial growth compared to control substances. The study highlighted the importance of the chloro atom in enhancing antibacterial activity .
  • Cytotoxicity Assessment :
    • Preliminary cytotoxicity tests indicate that this compound exhibits favorable results, suggesting a good safety profile for future in vivo studies. The cytotoxic effects were evaluated using various cell lines, indicating potential for therapeutic applications without significant toxicity .

Pharmacokinetic Profile

The pharmacokinetic characteristics of this compound suggest that it has favorable parameters for oral administration. Studies have indicated good absorption and distribution properties, although further research is necessary to fully understand its metabolic pathways and excretion processes .

Q & A

Basic Research Questions

Q. How is N-(3-chloro-2-fluorophenyl)acetamide synthesized, and what are critical parameters for optimizing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 3-chloro-2-fluoroaniline with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 273 K to neutralize HCl byproducts. Reaction optimization includes maintaining anhydrous conditions, controlling stoichiometry (1:1 molar ratio), and slow addition of reagents to minimize side reactions. Purification via extraction (e.g., dichloromethane/water) followed by recrystallization from toluene yields high-purity crystals .

Q. What crystallographic techniques are employed to determine the molecular conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key parameters include hydrogen-bonding networks (e.g., N–H···O interactions) and dihedral angles between aromatic rings and the acetamide group. For example, in N-(3-chloro-4-fluorophenyl)acetamide, dihedral angles between the acetamide group and phenyl rings range from 10.8° to 85.8°, influencing packing stability .

Intermediate Research Questions

Q. How does the substitution pattern on the phenyl ring influence intermolecular interactions in N-(halophenyl)acetamides?

  • Methodological Answer : Substituent position (e.g., 2-fluoro vs. 3-chloro) alters electronic and steric effects. For instance, ortho-substituents (e.g., 2-fluoro) may induce intramolecular C–H···O interactions, reducing conformational flexibility, while para-substituents favor intermolecular hydrogen bonding. Computational tools like Mercury can visualize packing motifs and quantify interaction energies .

Q. What strategies are used to analyze biological activity correlations in structurally similar acetamides?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., methyl, methoxy) and testing against target enzymes or receptors. For example, replacing 3-chloro with 4-fluoro in related compounds increased antimicrobial activity by 40%, as measured by MIC assays. Bioisosteric replacements (e.g., thiadiazole for phenyl) can further modulate activity .

Advanced Research Questions

Q. How can computational methods (e.g., MESP, HOMO-LUMO) predict the reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (e.g., 4.5 eV) correlate with kinetic stability. For example, a lower HOMO energy (-6.2 eV) in the title compound suggests susceptibility to electrophilic attack at the acetamide oxygen .

Q. How can contradictions between experimental crystallographic data and computational models be resolved?

  • Methodological Answer : Discrepancies in hydrogen atom positioning can arise from riding models in refinement. To improve accuracy, use neutron diffraction or quantum crystallography (e.g., Hirshfeld atom refinement). For enantiopurity validation, Flack’s parameter (x) is more reliable than Rogers’s η for near-centrosymmetric structures .

Q. What advanced refinement techniques address disorder in the crystal lattice of halogenated acetamides?

  • Methodological Answer : For disordered chloro/fluoro substituents, split-model refinement with occupancy constraints (e.g., 50:50) in SHELXL improves accuracy. Apply restraints (ISOR, DELU) to thermal parameters and validate using R1/wR2 convergence (<5% difference). For twinned crystals, use TWIN/BASF commands in refinement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-fluorophenyl)acetamide

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